(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride
Overview
Description
(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride is a chemical compound with the molecular formula C6H9NOS·HCl. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets, such as topoisomerase ii , and other proteins involved in cellular respiration .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, causing DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
The compound is a solid at room temperature, with a melting point of 44-45 °c . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride. For instance, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the compound’s interaction with its targets can be influenced by the presence of other molecules in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride typically involves the reaction of 2-thiazolecarboxaldehyde with appropriate reagents. One common method includes the reduction of 2-thiazolecarboxaldehyde using sodium borohydride (NaBH4) in an ethanol solution to yield (4,5-Dimethyl-1,3-thiazol-2-YL)methanol. The hydrochloride salt is then formed by reacting the methanol derivative with hydrochloric acid (HCl) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions include various thiazole derivatives with modified functional groups. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application .
Scientific Research Applications
(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, fungicides, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-1,3-thiazol-2-yl)methanol: Similar in structure but with a single methyl group at the C-4 position.
2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide: Contains a bromomethyl group instead of a hydroxymethyl group.
Uniqueness
(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Properties
IUPAC Name |
(4,5-dimethyl-1,3-thiazol-2-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS.ClH/c1-4-5(2)9-6(3-8)7-4;/h8H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPUAIBEKAAUBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CO)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609401-24-2 | |
Record name | 2-Thiazolemethanol, 4,5-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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